molecular formula C19H16N2O4 B5163878 N-(4-methyl-2-nitrophenyl)-2-(2-naphthyloxy)acetamide

N-(4-methyl-2-nitrophenyl)-2-(2-naphthyloxy)acetamide

Cat. No. B5163878
M. Wt: 336.3 g/mol
InChI Key: POTUGDTTZGLFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-2-nitrophenyl)-2-(2-naphthyloxy)acetamide, commonly known as MNA-715, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MNA-715 is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is involved in several physiological and pathological processes.

Mechanism of Action

MNA-715 is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is expressed in various cell types such as neurons, immune cells, and cancer cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines such as IL-1β and IL-18. MNA-715 blocks the activation of the P2X7 receptor, thereby inhibiting calcium influx and cytokine release.
Biochemical and Physiological Effects:
MNA-715 has been shown to have several biochemical and physiological effects. In vitro studies have shown that MNA-715 inhibits the release of IL-1β and IL-18 from immune cells such as macrophages and microglia. MNA-715 has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. In addition, MNA-715 has been shown to have neuroprotective effects in animal models of neurological disorders such as traumatic brain injury and spinal cord injury.

Advantages and Limitations for Lab Experiments

MNA-715 has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for the specific inhibition of this receptor without affecting other receptors. MNA-715 is also stable and soluble in water, which allows for easy administration in vitro and in vivo. However, MNA-715 has some limitations. It has a relatively short half-life, which requires frequent administration in vivo. In addition, MNA-715 may have off-target effects at higher concentrations, which can lead to non-specific effects.

Future Directions

For research on MNA-715 include investigating its potential therapeutic applications in various diseases and determining its pharmacokinetics and toxicity.

Synthesis Methods

MNA-715 can be synthesized through a multi-step process that involves the reaction of 4-methyl-2-nitroaniline with 2-naphthol to form 4-methyl-2-nitrophenyl-2-naphthol. This compound is then reacted with chloroacetyl chloride to form N-(4-methyl-2-nitrophenyl)-2-(2-naphthyloxy)acetamide. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

MNA-715 has been shown to have potential applications in various scientific research fields such as neurobiology, immunology, and cancer research. In neurobiology, the P2X7 receptor has been implicated in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. MNA-715 can be used as a tool to study the role of the P2X7 receptor in these diseases and to develop potential therapeutic agents. In immunology, the P2X7 receptor is involved in the regulation of immune responses such as inflammation and cell death. MNA-715 can be used to study the role of the P2X7 receptor in these processes and to develop immunomodulatory agents. In cancer research, the P2X7 receptor has been shown to be involved in tumor growth and metastasis. MNA-715 can be used to study the role of the P2X7 receptor in cancer progression and to develop potential anti-cancer agents.

properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-13-6-9-17(18(10-13)21(23)24)20-19(22)12-25-16-8-7-14-4-2-3-5-15(14)11-16/h2-11H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTUGDTTZGLFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.